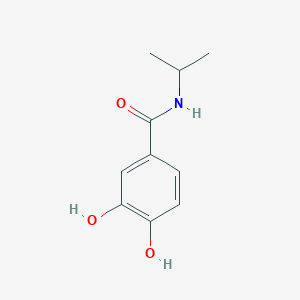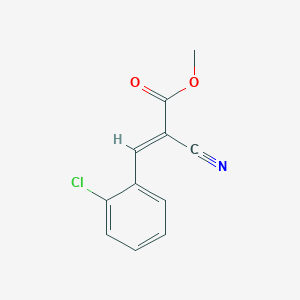
3,4-dihydroxy-N-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydroxy-N-(propan-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as DIPB or 2-propyl-3,4-dihydroxybenzamide and has a molecular formula of C10H13NO3. DIPB is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
Heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione, are synthesized using substituted gamma-oxoalkynes under oxidative carbonylation conditions. This process, catalyzed by palladium in conjunction with KI, showcases a versatile approach to creating complex heterocyclic structures from simple starting materials, potentially applicable in drug design and organic synthesis (Bacchi et al., 2005).
Photocatalytic Degradation
The photocatalytic degradation of environmental contaminants, such as propyzamide, employs titanium dioxide-loaded adsorbents. This innovative approach enhances the rate of mineralization and reduces toxic intermediates in the solution phase, highlighting the potential of photocatalysis in environmental remediation (Torimoto et al., 1996).
Antimicrobial and Anti-inflammatory Applications
Novel N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides demonstrate significant anti-inflammatory, cytotoxic, and psychotropic activity. These compounds, with marked sedative action and high anti-inflammatory activity, offer insights into the development of new therapeutic agents for treating inflammation and psychiatric disorders (Zablotskaya et al., 2013).
Electrophysiological Activity in Cardiology
N-substituted imidazolylbenzamides have been identified as potent selective class III agents with significant cardiac electrophysiological activity. Their potential as therapeutic agents for arrhythmias underscores the importance of structural modifications in enhancing pharmacological efficacy (Morgan et al., 1990).
Allelochemicals in Agriculture
The synthesis and study of benzoxazinones, compounds with agronomic utility due to their phytotoxic, antifungal, and insecticidal properties, suggest potential applications in sustainable agriculture. These compounds, derived from the Poaceae family, offer a natural alternative for crop protection and weed management (Macias et al., 2006).
Mécanisme D'action
.
- Compounds derived from 3,4-dihydroxy-N-(propan-2-yl)benzamide have been optimized to enhance GPR52 activation, such as compounds 10a (PW0677), 15b (PW0729), and 24f (PW0866) .
- These compounds exhibit improved efficacy and bias toward G protein/cAMP signaling, resulting in sustained GPR52 activation .
Target of Action
Propriétés
IUPAC Name |
3,4-dihydroxy-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)11-10(14)7-3-4-8(12)9(13)5-7/h3-6,12-13H,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOXUQWQVFVGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2780982.png)
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780984.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2780985.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780987.png)

![2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2780989.png)
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid](/img/structure/B2780995.png)


![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2781000.png)

![Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride](/img/structure/B2781002.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)